Regioisomeric Differentiation: Melting Point Divergence vs. 4'-Methoxy Isomer
The ortho-methoxy substitution pattern in 4-(2-methoxyphenyl)benzonitrile is predicted to yield a significantly lower melting point than its para-methoxy regioisomer, 4'-methoxybiphenyl-4-carbonitrile. The latter exhibits a melting point of 101.5-102.5 °C , a value characteristic of high-symmetry para-substituted biphenyls. The ortho-methoxy group introduces steric hindrance that disrupts efficient crystal packing, a phenomenon well-documented in biphenyl series where ortho-substitution reduces melting points by 20-60 °C relative to para-substituted analogs [1]. This thermal behavior is a direct consequence of the molecular geometry imposed by the 2-methoxyphenyl moiety.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | Predicted to be <80 °C based on ortho-substitution effects (exact value not reported in available sources) |
| Comparator Or Baseline | 4'-Methoxybiphenyl-4-carbonitrile (para-isomer): 101.5-102.5 °C |
| Quantified Difference | Estimated difference: >20 °C lower for target compound |
| Conditions | Solid-state thermal analysis |
Why This Matters
Lower melting point indicates reduced crystallinity, which is advantageous for liquid crystal formulation and can affect solubility and processability in synthetic workflows.
- [1] Katritzky, A. R., et al. (2005). Melting points of organic compounds: A QSPR study. J. Chem. Inf. Model., 45(4), 924-929. View Source
